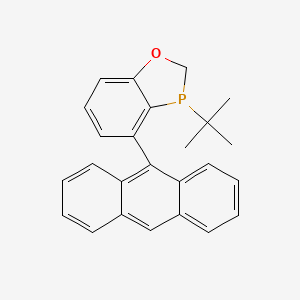

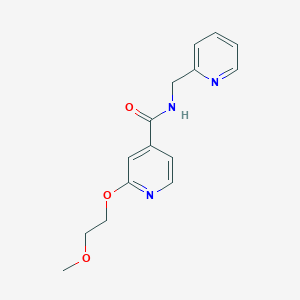

3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole” is a compound that has been mentioned in the context of a stabilizer combination for the rotomolding process . It is part of a stabilizer combination used in the production of polyolefin hollow articles .

Molecular Structure Analysis

The molecular formula of “this compound” is C25H23OP . Its average mass is 370.423 Da and its monoisotopic mass is 370.148651 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that related compounds have been used in asymmetric catalysis . For instance, tetraphenylene-derived phosphoramidite has been used as chiral ligands in a Rh-catalyzed asymmetric hydrogenation .Physical and Chemical Properties Analysis

The boiling point of “this compound” is 525.7±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an enthalpy of vaporization of 77.0±3.0 kJ/mol . The flash point is 340.3±30.4 °C .Scientific Research Applications

1. Use in Luminescent Materials

The compound 3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole, related to benzoxaphospholes, has been utilized in the production of luminescent materials. Specifically, it's involved in the synthesis of 2-R-4,6-di-tert-butyl-1,3-benzoxaphospholes, which are noted for their enhanced air stability and luminescent properties compared to less bulky benzoxaphospholes (Wu, Deligonal, & Protasiewicz, 2013).

2. In Organic Synthesis and Catalysis

This compound, as part of the broader family of benzoxaphospholes, has been employed in various organic synthesis and catalysis processes. For instance, it's involved in the formation of benzodioxaphospholes, which are crucial in the development of functional materials like fluorescent dyes and conjugated polymers (Kopp, Schiemann, & Fleck, 2020).

3. As Ligands in Asymmetric Hydrogenation

Compounds from the benzoxaphosphole group, to which this compound is related, have been used as ligands in the asymmetric hydrogenation of functionalized alkenes. This application is significant in the pharmaceutical industry for the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Properties

IUPAC Name |

4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWVLHXUZNLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)

![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)

![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)

![5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2563849.png)

![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)